4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone
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Overview
Description
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone is a complex organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes two quinolinone moieties and a pyridyl group. It is known for its significant biological and pharmaceutical activities, making it a valuable subject in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone typically involves multi-step reactions. One common method includes the condensation of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in diphenyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moieties to their corresponding hydroquinoline forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various quinolinone derivatives, hydroquinoline compounds, and substituted quinolinones. These products often exhibit unique biological activities and are of interest in pharmaceutical research .
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-yl esters .
Uniqueness
What sets 4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone apart is its dual quinolinone structure and the presence of a pyridyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMRTRHJNOSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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